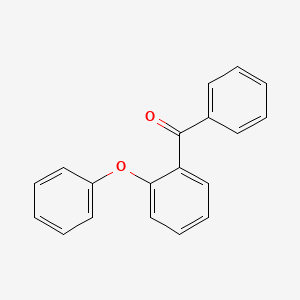
2-Phenoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxybenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a phenoxy group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. The crude product is usually purified through recrystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Oxidation: Major products are quinones.
Reduction: Alcohols and hydrocarbons are the primary products.
Scientific Research Applications
2-Phenoxybenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxybenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The phenoxy group enhances the reactivity of the benzophenone core, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that participate in further chemical or biological processes .
Comparison with Similar Compounds
Benzophenone: A simpler analog without the phenoxy group, used in similar applications but with different reactivity profiles.
4-Phenoxybenzophenone: Another analog with the phenoxy group in a different position, leading to variations in chemical behavior and applications.
Uniqueness: 2-Phenoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in research applications where precise chemical behavior is required .
Properties
CAS No. |
42506-05-8 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
InChI Key |
LERREUOVCXYKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


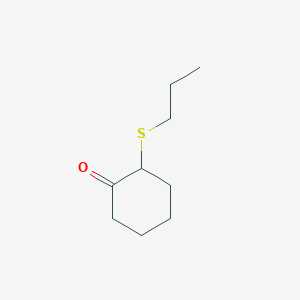
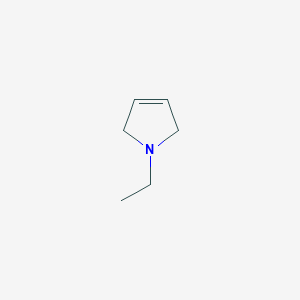
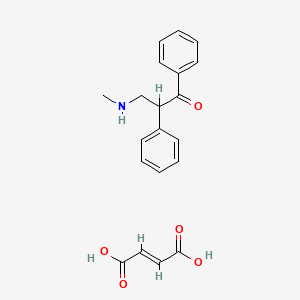
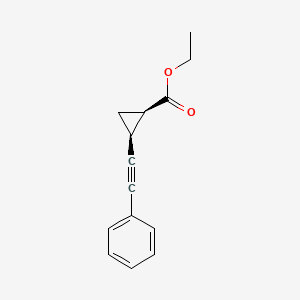
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

plumbane](/img/structure/B14659800.png)

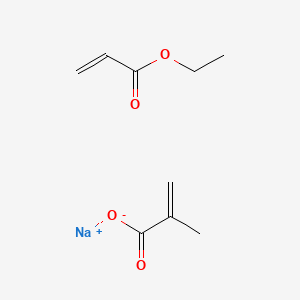
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
